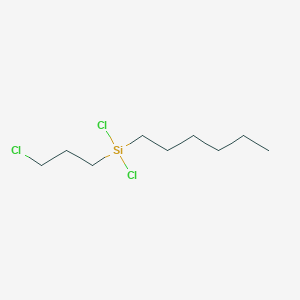![molecular formula C15H8Cl2FNO2 B14425620 1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione CAS No. 79183-36-1](/img/structure/B14425620.png)
1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of a dichlorophenyl group, a fluorine atom, and an indole core, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The introduction of the dichlorophenyl and fluorine groups can be achieved through subsequent substitution reactions using appropriate reagents and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing advanced techniques such as microwave-assisted synthesis and continuous flow reactors.
Analyse Des Réactions Chimiques
1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl and fluorine groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions. Common reagents include halides, amines, and alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Applications De Recherche Scientifique
1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione can be compared with other similar compounds, such as:
Sertraline hydrochloride: A selective serotonin reuptake inhibitor with a dichlorophenyl group.
3,4-Dichloromethylphenidate: A compound with serotoninergic activity and a dichlorophenyl group.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Triple reuptake inhibitors with a dichlorophenyl group.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Propriétés
Numéro CAS |
79183-36-1 |
|---|---|
Formule moléculaire |
C15H8Cl2FNO2 |
Poids moléculaire |
324.1 g/mol |
Nom IUPAC |
1-[(3,4-dichlorophenyl)methyl]-7-fluoroindole-2,3-dione |
InChI |
InChI=1S/C15H8Cl2FNO2/c16-10-5-4-8(6-11(10)17)7-19-13-9(14(20)15(19)21)2-1-3-12(13)18/h1-6H,7H2 |
Clé InChI |
QICPPKYYRLWCKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)N(C(=O)C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14425543.png)
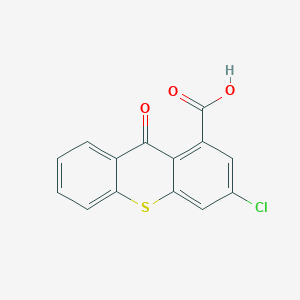

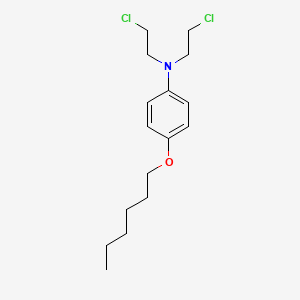

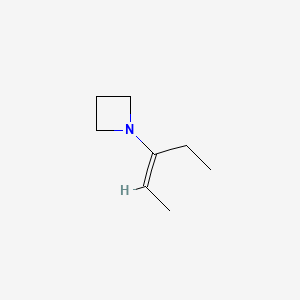

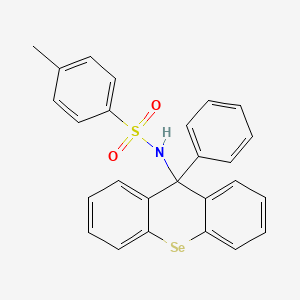


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
